1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid
Description
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid is a small-molecule azetidine derivative featuring a 2-bromophenylmethyl substituent attached to the azetidine ring. The bromine atom at the ortho position of the phenyl ring contributes to its unique electronic and steric properties, influencing both its physicochemical characteristics and biological interactions.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMBQIUCOPWGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Intramolecular Cyclization: This method involves the cyclization of appropriate precursors to form the azetidine ring.
Nucleophilic Ring Opening of Aziridines: Aziridines can be converted to azetidines through nucleophilic ring-opening reactions followed by appropriate functionalization.
Metal-Catalyzed Synthesis: Transition metal catalysts can facilitate the formation of azetidine rings from suitable precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, such as the Staudinger ketene-imine cycloaddition.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: The unique structural features of azetidines make them useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
The nature of the aromatic substituent significantly impacts biological activity. Key comparisons include:
Key Observations :
Physicochemical Properties
The bromine atom increases molecular weight and lipophilicity compared to lighter halogens:
Key Observations :
- Bromine increases molecular weight by ~45 g/mol compared to fluorine.
- logP values correlate with substituent hydrophobicity: bromine > fluorine > cyano.
Key Observations :
Therapeutic Potential and Challenges
- S1P1 Agonists : Benzofuran-based analogs (e.g., compound 18 in ) show promise in autoimmune diseases but require optimization for solubility .
- Lymphocyte Modulators : Hemifumarate salts () highlight the importance of salt forms in enhancing bioavailability .
- Challenges : Brominated derivatives may face metabolic instability due to dehalogenation pathways, necessitating further pharmacokinetic studies.
Biological Activity
Overview
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the carboxylic acid and bromophenyl groups. Common synthetic routes include:
- Azetidine Formation : Utilizing precursors such as β-lactams or other nitrogen-containing compounds.
- Bromination : Introducing the bromine atom via electrophilic aromatic substitution on the phenyl ring.
- Carboxylation : Employing methods like carbon dioxide insertion or using carboxylic acid derivatives.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing several pharmacological properties:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Anticancer Properties
This compound has also been investigated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell survival.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest, leading to reduced proliferation rates in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties against a panel of clinical isolates. Results indicated that the compound effectively inhibited growth in resistant strains, suggesting potential for further development as an antibiotic.
-
Cancer Cell Line Study :
- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis as confirmed by flow cytometry assays.
-
In Vivo Efficacy :
- Animal model studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
